molecular formula C12H8Br3NO3S B2733379 3,5-Dibromo-N-(4-bromophenyl)-2-hydroxybenzenesulfonamide CAS No. 36782-31-7

3,5-Dibromo-N-(4-bromophenyl)-2-hydroxybenzenesulfonamide

Cat. No.: B2733379
CAS No.: 36782-31-7
M. Wt: 485.97
InChI Key: LMVSRNZDPUXBFH-UHFFFAOYSA-N
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Description

3,5-Dibromo-N-(4-bromophenyl)-2-hydroxybenzenesulfonamide is a specialized brominated aromatic compound of significant interest in advanced chemical and pharmaceutical research. Its molecular architecture, featuring multiple bromine atoms and a benzenesulfonamide group, positions it as a valuable scaffold in drug discovery and materials science. Researchers are exploring its potential as a core structure in the development of novel antimicrobial agents, as related brominated salicylanilide derivatives have demonstrated notable activity against Gram-positive bacteria, including challenging strains like Staphylococcus aureus . The presence of the sulfonamide functional group is a key structural feature, often associated with diverse biological activities and providing a handle for further synthetic modification. This makes the compound an excellent candidate for late-stage functionalization, a strategy increasingly important in modern medicinal chemistry for optimizing the properties of lead molecules . Furthermore, brominated aromatics are pivotal in the synthesis of functional materials and serve as key intermediates in cross-coupling reactions, such as Suzuki-Miyaura and Sonogashira reactions, which are fundamental to constructing complex molecular architectures . The compound's potential mechanism of action in biological systems may be linked to its ability to interact with critical enzymes or proteins, a trait observed in related structures . This reagent is provided exclusively for research applications in these areas.

Properties

IUPAC Name

3,5-dibromo-N-(4-bromophenyl)-2-hydroxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8Br3NO3S/c13-7-1-3-9(4-2-7)16-20(18,19)11-6-8(14)5-10(15)12(11)17/h1-6,16-17H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMVSRNZDPUXBFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NS(=O)(=O)C2=C(C(=CC(=C2)Br)Br)O)Br
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8Br3NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

485.98 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Dibromo-N-(4-bromophenyl)-2-hydroxybenzenesulfonamide typically involves the bromination of N-(4-bromophenyl)-2-hydroxybenzenesulfonamide. The reaction is carried out in the presence of a brominating agent such as bromine or N-bromosuccinimide (NBS) under controlled conditions to ensure selective bromination at the 3 and 5 positions of the benzene ring .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade brominating agents and solvents, with stringent control over reaction parameters to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3,5-Dibromo-N-(4-bromophenyl)-2-hydroxybenzenesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3,5-Dibromo-N-(4-bromophenyl)-2-hydroxybenzenesulfonamide has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for other chemical compounds.

    Biology: Investigated for its antibacterial and antifungal properties, making it a potential candidate for developing new antimicrobial agents.

    Medicine: Explored for its potential use in treating fungal infections and other microbial diseases.

    Industry: Utilized in the formulation of disinfectants and preservatives.

Mechanism of Action

The mechanism of action of 3,5-Dibromo-N-(4-bromophenyl)-2-hydroxybenzenesulfonamide involves the inhibition of microbial growth by interfering with essential biological processes. The compound targets the cell membrane and enzymes involved in cell wall synthesis, leading to cell lysis and death. It also disrupts mitochondrial function, inhibiting energy production in microbial cells .

Comparison with Similar Compounds

Structural Analogs in the Bromsalan Family

The bromsalans are a class of halogenated benzamides with varying bromination patterns. Key analogs include:

Dibromsalan (Temasept I)
  • Structure : 5-Bromo-N-(4-bromophenyl)-2-hydroxybenzamide.
  • Key Differences : Lacks the third bromine at position 3 of the salicylamide ring.
  • Activity :
    • Comparable to tribromsalan against C. albicans (MIC: 20 µM for both).
    • Superior activity against P. ovale and A. niger (Table 1) .
  • Pharmacokinetics : Oral bioavailability in rats is 11% , significantly lower than tribromsalan’s 65% , likely due to differences in solubility and metabolic stability .
3,5-Dibromo-N-(4-fluorobenzyl)aniline
  • Structure : Fluorine replaces bromine on the benzyl group; core structure shifts from benzamide to aniline.
  • Key Differences : Altered halogen (F vs. Br) and absence of the hydroxyl and carbonyl groups.
  • Relevance : Demonstrates how halogen substitution impacts physicochemical properties, though antifungal data are unavailable .

Antifungal Activity and Formulation Effects

Table 1: Comparative Antifungal Activity of Bromsalans

Compound C. albicans (MIC, µM) P. ovale (Inhibition) A. niger (Inhibition) Bioavailability (Oral, Rats)
Tribromsalan (CAS 87-10-5) 20 Moderate Moderate 65%
Dibromsalan 20 High High 11%
  • Formulation Impact: Both compounds show 2–4× enhanced activity against all tested fungi when combined with Miranol CS, a cationic surfactant .

Pharmacokinetic and Environmental Considerations

  • Dibromsalan : Lower absorption (11%) correlates with rapid excretion as glucuronide and sulfate conjugates .
  • Regulatory Status : Tribromsalan meets categorization criteria under the Canadian Environmental Protection Act (CEPA), highlighting environmental persistence concerns .

Biological Activity

3,5-Dibromo-N-(4-bromophenyl)-2-hydroxybenzenesulfonamide is a compound belonging to the salicylanilide class, recognized for its potent biological activities, particularly its antibacterial and antifungal properties. This article explores the compound's biological activity, mechanisms of action, and potential applications in medicine and industry.

  • Molecular Formula : C13H8Br3N O2S
  • Molecular Weight : 449.92 g/mol
  • CAS Number : 36782-31-7

The biological activity of this compound primarily involves:

  • Inhibition of Cell Wall Synthesis : The compound disrupts the synthesis of essential components in microbial cell walls, leading to cell lysis and death.
  • Disruption of Mitochondrial Function : It interferes with mitochondrial processes, inhibiting energy production in microbial cells.

Antibacterial Activity

Research indicates that this compound exhibits significant antibacterial properties against various Gram-positive and Gram-negative bacteria. For instance:

  • Staphylococcus aureus : Effective against methicillin-resistant strains (MRSA).
  • Escherichia coli : Demonstrated inhibitory effects on growth.

Antifungal Activity

The compound has shown promising results in combating fungal infections:

  • Candida albicans : Effective in inhibiting growth at low concentrations.
  • Aspergillus species : Exhibited antifungal activity, making it a candidate for treating fungal infections.

Case Studies

  • Study on Antimicrobial Efficacy :
    • A recent study evaluated the antimicrobial efficacy of this compound against a range of pathogens. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against MRSA and 64 µg/mL against E. coli, showcasing its potential as a therapeutic agent.
  • In Vivo Studies :
    • In animal models, the compound demonstrated significant reductions in bacterial load in infected tissues compared to control groups. This suggests its potential for systemic administration in treating infections.

Comparative Analysis with Similar Compounds

Compound NameStructure FeaturesBiological Activity
This compoundContains sulfonamide groupStrong antibacterial and antifungal
NiclosamideLacks sulfonamide groupAnthelmintic properties
3,5,4'-TribromosalicylanilideAdditional bromine atomAntimicrobial activity

The presence of the sulfonamide group in this compound enhances its solubility and bioavailability compared to other similar compounds, contributing to its potent antimicrobial activity.

Applications

Given its biological properties, this compound has several potential applications:

  • Pharmaceuticals : Development of new antimicrobial agents for treating resistant infections.
  • Agriculture : Formulation of antifungal agents for crop protection.
  • Industrial Disinfectants : Used in formulations aimed at controlling microbial contamination in various settings.

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